molecular formula C12H16O3 B14020920 4-Ethoxy-3-isopropylbenzoic acid

4-Ethoxy-3-isopropylbenzoic acid

Cat. No.: B14020920
M. Wt: 208.25 g/mol
InChI Key: RGYLLIYUSRFCRD-UHFFFAOYSA-N
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Description

4-Ethoxy-3-isopropylbenzoic acid is an organic compound with the molecular formula C12H16O3 It is characterized by an ethoxy group at the fourth position and an isopropyl group at the third position on the benzene ring, along with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-3-isopropylbenzoic acid typically involves the alkylation of a suitable benzoic acid derivative. One common method is the Friedel-Crafts alkylation, where an ethoxybenzene derivative is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then oxidized to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3-isopropylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

4-Ethoxy-3-isopropylbenzoic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-isopropylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethoxy and isopropyl groups can influence the compound’s binding affinity and specificity for molecular targets, affecting pathways involved in metabolic processes or signal transduction.

Comparison with Similar Compounds

    4-Ethoxybenzoic acid: Lacks the isopropyl group, making it less hydrophobic.

    3-Isopropylbenzoic acid: Lacks the ethoxy group, affecting its solubility and reactivity.

    4-Isopropylbenzoic acid: Similar structure but different substitution pattern, leading to different chemical properties.

Uniqueness: 4-Ethoxy-3-isopropylbenzoic acid’s unique combination of ethoxy and isopropyl groups provides distinct chemical and physical properties, making it valuable for specific applications where these features are advantageous.

Biological Activity

4-Ethoxy-3-isopropylbenzoic acid (C12H16O3) is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanism of action, biological evaluations, and comparative studies with related compounds.

Overview

Chemical Structure and Properties:

  • Molecular Formula: C12H16O3
  • Molecular Weight: 208.25 g/mol
  • IUPAC Name: 4-ethoxy-3-propan-2-ylbenzoic acid
  • Canonical SMILES: CCOC1=C(C=C(C=C1)C(=O)O)C(C)C

The compound features an ethoxy group at the para position and an isopropyl group at the meta position of the benzene ring, along with a carboxylic acid functional group. This unique structure contributes to its distinct chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves:

  • Friedel-Crafts Alkylation: An ethoxybenzene derivative is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Oxidation: The resulting intermediate is oxidized to introduce the carboxylic acid group.

This method allows for efficient production while maintaining high purity levels suitable for research applications.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The ethoxy and isopropyl groups enhance its binding affinity to molecular targets, potentially influencing metabolic pathways and signal transduction processes.

Biological Evaluations

Recent studies have highlighted several biological activities associated with this compound:

  • Enzyme Inhibition: Research suggests that this compound may inhibit specific enzymes, impacting processes such as protein degradation. For instance, it has been studied in relation to the ubiquitin-proteasome pathway and autophagy-lysosome pathway, which are crucial for cellular homeostasis .
  • Anticancer Properties: Preliminary data indicate that derivatives of benzoic acid, including this compound, exhibit anticancer potential by targeting pathways involved in tumorigenesis. The effects on STAT3 inhibition have been noted as a significant area of interest for developing novel cancer therapies .

Table: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionModulation of proteasomal activity
Anticancer EffectsInhibition of STAT3 in cancer cells
CytotoxicityLow cytotoxicity observed in various cell lines
Protein Degradation PathwaysActivation of cathepsins B and L

Case Studies

  • Study on Protein Degradation Systems:
    A study evaluated the effects of benzoic acid derivatives on human foreskin fibroblasts. It was found that certain compounds significantly enhanced proteasomal activity without inducing cytotoxicity, suggesting a potential role in anti-aging therapies .
  • Anticancer Activity:
    Another investigation focused on the effects of benzoic acid derivatives on various cancer cell lines (Hep-G2 and A2058). The study reported minimal cytotoxicity while indicating significant modulation in proteasomal activity, highlighting their therapeutic potential .

Comparative Analysis with Similar Compounds

This compound can be compared with other benzoic acid derivatives to understand its unique properties:

CompoundKey CharacteristicsDifferences
4-Ethoxybenzoic AcidLacks isopropyl group; less hydrophobicLower binding affinity
3-Isopropylbenzoic AcidLacks ethoxy group; affects solubilityDifferent reactivity
4-Isopropylbenzoic AcidSimilar structure but different substitutionVarying chemical properties

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

4-ethoxy-3-propan-2-ylbenzoic acid

InChI

InChI=1S/C12H16O3/c1-4-15-11-6-5-9(12(13)14)7-10(11)8(2)3/h5-8H,4H2,1-3H3,(H,13,14)

InChI Key

RGYLLIYUSRFCRD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)O)C(C)C

Origin of Product

United States

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